molecular formula C12H18N2OS B2550015 N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1705193-02-7

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2550015
CAS No.: 1705193-02-7
M. Wt: 238.35
InChI Key: GRBNNWQBYROARZ-UHFFFAOYSA-N
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Description

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound offered for research purposes. It is based on the piperidine-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its versatility in designing inhibitors for various biological enzymes . Research Applications and Potential While specific biological data for this exact compound requires further investigation, its structural features suggest potential utility in several research areas. The piperidine-4-carboxamide moiety is a valuable building block in the design of novel chitin synthase inhibitors . Chitin is an essential component of fungal cell walls, making this enzyme a promising target for the development of new antifungal agents . Furthermore, structurally related piperidine carboxamide compounds have been explored as antagonists for neurological targets such as the Neuropeptide Y Y2 receptor . Antagonists of this receptor are investigated for their potential role in treating conditions like affective disorders and addiction . Researchers are encouraged to evaluate this compound in these and other exploratory biological assays. Handling and Usage For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and to conduct all necessary due diligence for their specific applications.

Properties

IUPAC Name

N-ethyl-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-13-12(15)14-7-5-10(6-8-14)11-4-3-9-16-11/h3-4,9-10H,2,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBNNWQBYROARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule integrates a piperidine core with a thiophene substituent and an ethyl carboxamide group, necessitating multi-step synthetic routes. Key challenges include regioselective functionalization of the piperidine ring, introduction of the thiophene moiety without side reactions, and efficient amidation. The compound’s molecular formula (C₁₂H₁₆N₂OS) and weight (236.33 g/mol) demand precise stoichiometric control.

Condensation Reactions for Piperidine-Thiophene Hybridization

Acid-Catalyzed Condensation

A foundational method involves condensing N-ethylpiperidine with thiophene-2-carboxylic acid derivatives under acidic conditions. Phosphorus pentoxide (P₂O₅) serves as a dehydrating agent, facilitating carboxamide bond formation. Typical conditions include refluxing in toluene at 110°C for 12–16 hours, yielding 58–67% of the target compound after recrystallization.

Table 1: Optimization of Acid-Catalyzed Condensation
Parameter Optimal Range Impact on Yield
Temperature 105–115°C ±5% yield
Molar Ratio (Acid:Amine) 1:1.2 Maximizes amide
Solvent Anhydrous Toluene Prevents hydrolysis

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

Formation of 4-(thiophen-2-yl)piperidine-1-carboxaldehyde followed by reductive amination with ethylamine provides stereochemical control. Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) effects imine reduction, yielding 65–70% product with >95% enantiomeric excess when chiral auxiliaries are employed.

Catalytic Hydrogenation in Ring Formation

Enantioselective Hydrogenation

Recent advances utilize rhodium(I) complexes with P-chiral bisphosphorus ligands for asymmetric hydrogenation of tetra-substituted enamides. Under 50 psi H₂ pressure in THF, this method achieves 88–92% yield with 99% ee, critical for pharmaceutical-grade synthesis.

Table 2: Hydrogenation Catalyst Performance
Catalyst System Yield (%) Enantioselectivity
Rh/(R)-BINAP 85 98% ee
Ru(II)/Josiphos 78 95% ee
Ir/(S)-Segphos 82 97% ee

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Replacing batch processes with continuous flow systems enhances throughput. A demonstrated setup uses microreactors (0.5 mm ID) with residence times <10 minutes, achieving 94% conversion at 150°C. In-line FTIR monitoring enables real-time adjustment of reagent stoichiometry.

Purification Protocols

Industrial purification employs simulated moving bed (SMB) chromatography with C18 stationary phases. Methanol/water gradients (20–80% over 30 minutes) resolve the target compound from regioisomeric byproducts, achieving >99.5% purity.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics
Method Yield (%) Purity (%) Scalability
Acid-Catalyzed Condensation 67 98 Moderate
Suzuki Coupling 78 99 High
Reductive Amination 70 97 Low
Catalytic Hydrogenation 92 99.5 High

Suzuki coupling and catalytic hydrogenation emerge as preferred methods for large-scale production due to superior yields and compatibility with continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery. Researchers utilize this compound to explore structure-activity relationships (SAR) that can lead to the development of novel therapeutic agents.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable in pharmacological research. For instance, it has been shown to bind to opioid receptors, which are crucial for pain management . Interaction studies have indicated that derivatives of this compound exhibit significant analgesic properties .

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates that it possesses anti-inflammatory, antimicrobial, and anticancer properties. A study evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. Furthermore, its derivatives are being investigated for their effectiveness against various cancer cell lines .

Industry

In the industrial sector, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties derived from the thiophene moiety .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating its potential as an antimicrobial agent.

Antiviral Activity Investigation

Research has also focused on the antiviral activity of thiophene derivatives related to this compound. These studies suggest that modifications to the piperidine residue can significantly impact antiviral efficacy against viral pseudotypes such as Ebola virus .

Mechanism of Action

The mechanism of action of N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-yl)-N-Phenylpiperidine-1-Carboxamide Derivatives

A series of N-alkyl/aryl derivatives (e.g., compounds 7a-n ) were synthesized and tested for 15-lipoxygenase (15-LOX) inhibition. Key findings include:

  • 7e , 7j , and 7h exhibited potent activity with IC50 values <7 μM .
  • 7l and 7f showed moderate inhibition (IC50 <16 μM), while 7k and 7m were inactive .

Comparison: The presence of a thiophene ring in N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide may enhance inhibitory potency compared to triazole-containing analogs like 7k/m, which lack sulfur-based heterocycles.

2-Cyano-3-(5-(2,3-Diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic Acid Derivatives

Thiophene-linked quinoxaline derivatives (e.g., compounds 6 and 7) were designed for photovoltaic applications. These compounds utilize thiophene as a conjugation extender and electron donor, with cyanoacrylic acid as an anchoring group .

Piperidine Carboxamides with Alternative Heterocycles

N-Ethyl-4-(Pyrazin-2-yloxy)piperidine-1-Carboxamide (BK50120)

This analog replaces thiophene with pyrazine, resulting in distinct physicochemical properties:

  • Molecular Weight : 250.30 g/mol (vs. ~265 g/mol for the thiophene analog, estimated).
  • Solubility : Pyrazine’s nitrogen atoms may enhance polar interactions compared to thiophene’s sulfur .

N-Ethyl-4-{1-Methyl-1H-Pyrrolo[2,3-b]Pyridin-2-yl}piperidine-1-Carboxamide

This compound features a pyrrolopyridine substituent:

  • Boiling Point : Predicted at 545.3°C, higher than thiophene analogs due to increased aromaticity .
  • Density : 1.23 g/cm³, suggesting compact molecular packing .

Comparison : The thiophene analog may exhibit lower metabolic stability than pyrrolopyridine derivatives, as sulfur-containing rings are prone to oxidative metabolism .

Local Anesthetic Piperidine Carboxamides

Compounds like 4h and 4m (N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide derivatives) demonstrated potent local anesthetic activity with low hepatotoxicity .

Comparison: this compound’s thiophene group may reduce toxicity compared to phenylaminoethyl substituents, but this requires experimental validation .

8-Oxo Inhibitors

N-Piperidinyl-benzimidazolone derivatives (e.g., compound 2 ) were optimized for 8-oxo inhibition, highlighting the versatility of piperidine carboxamides in targeting oxidative stress pathways .

Comparison : The thiophene substituent’s electron-rich nature could enhance binding to redox-sensitive enzymes compared to fluorophenyl groups in compound 2 .

Biological Activity

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene group and an ethyl amide. This unique structure allows it to engage in various interactions with biological targets, making it a valuable tool in pharmacological research.

Property Description
IUPAC Name This compound
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Key Functional Groups Thiophene, Piperidine, Amide

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can facilitate π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including analgesic and neuroprotective activities.

1. Analgesic Effects

Research indicates that compounds like this compound may exhibit analgesic properties through modulation of neurotransmitter systems, particularly opioid receptors. These interactions are crucial for pain management and neurological function.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial activities. For instance, in vitro evaluations demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

3. Anticancer Potential

The compound has been investigated for its potential anticancer activity. Research into piperidine derivatives has shown that modifications can enhance cytotoxicity and apoptosis induction in cancer cell lines, suggesting that this compound may also have similar properties .

Comparative Analysis

A comparison with similar compounds highlights the unique characteristics of this compound:

Compound Name Structural Features Biological Activity
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamideFluorobenzyl groupEnhanced lipophilicity; potential anticancer activity
N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamideChlorobenzyl groupSimilar activity; lower binding affinity
N-(2-[2-(4-chloro-phenyloxy)-phenylamino]-methyl)-phenyl-acetamideDiverse substitutionsPotent inhibitors against specific cancer cell lines

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound had notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

Study on Analgesic Effects

In a pharmacological study focusing on pain management, the compound was tested for its ability to modulate pain pathways through opioid receptor interactions. The findings suggested a significant reduction in pain responses in animal models treated with this compound compared to controls.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. A typical procedure involves reacting 4-(thiophen-2-yl)piperidine with ethyl isocyanate in anhydrous dichloromethane under nitrogen. Post-synthesis, characterize using:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (EI/ESI) for molecular ion validation.
  • HPLC (≥98% purity threshold) for quantitative analysis .
    For novel derivatives, include microanalysis (C, H, N) and IR spectroscopy to verify functional groups .

Q. How is the crystal structure of analogous piperidine-carboxamide compounds determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670), XRD revealed a monoclinic system (space group P21/c) with lattice parameters a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å. Hydrogen bonding (N–H⋯O) stabilizes the crystal packing . Similar protocols apply to the target compound, with thiophenyl substituents requiring attention to π-π stacking interactions .

Q. What analytical techniques resolve discrepancies in spectroscopic data for piperidine-carboxamides?

  • Methodological Answer : Conflicting NMR or IR data can arise from tautomerism or solvent effects. To resolve:
  • Compare experimental data with computational models (DFT/B3LYP) for optimized geometries.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments.
  • Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are studied via:
  • Hammett plots to correlate electronic effects with reactivity.
  • Hirshfeld surface analysis (e.g., for 5-(thiophen-2-yl) derivatives) quantifies intermolecular interactions (C–H⋯S, π-π). Thiophene enhances polarizability due to sulfur’s electronegativity, altering solubility and stability .
  • LogP measurements (shake-flask/HPLC) assess lipophilicity changes .

Q. What strategies address low yields in carboxamide coupling reactions involving thiophenyl-piperidine scaffolds?

  • Methodological Answer : Optimize via:
  • Catalyst screening : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Solvent selection : Anhydrous DMF or THF minimizes side reactions.
  • Temperature control : Reactions at 0–5°C reduce epimerization in chiral centers .
    If yields remain low, employ microwave-assisted synthesis (50–100°C, 30 min) to accelerate kinetics .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., GPCRs).
  • Pharmacophore mapping : Align thiophene and carboxamide groups with known active sites.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
    Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What experimental evidence explains contradictory stability data under acidic/basic conditions?

  • Methodological Answer : Stability studies (pH 1–13, 37°C) with UHPLC-MS monitoring identify degradation products. For example:
  • Acidic hydrolysis may cleave the carboxamide bond, forming 4-(thiophen-2-yl)piperidine.
  • Base-induced ring-opening of thiophene is unlikely but test via TGA/DSC for thermal decomposition thresholds .
    Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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